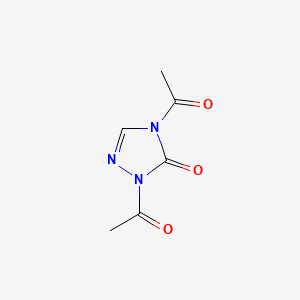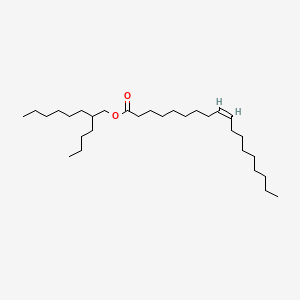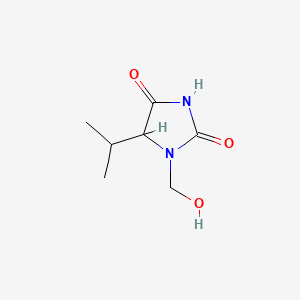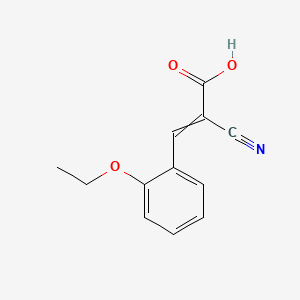
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, which is a naturally occurring amino sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) typically involves the sulfation of glucosamine. The process includes the reaction of glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) involves large-scale sulfation processes, often using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .
Applications De Recherche Scientifique
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: It is investigated for its therapeutic potential in treating conditions such as osteoarthritis and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) involves its interaction with cellular pathways and molecular targets. It is believed to modulate the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This modulation helps in reducing inflammation and promoting joint health . The compound also interacts with various enzymes and receptors involved in inflammatory pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-GLUCOSAMINE-6-SULFATE: Another sulfated derivative of glucosamine with similar biological activities.
N-ACETYL-D-GLUCOSAMINE: A derivative with acetylation instead of sulfation, used in various biological applications.
CHONDROITIN SULFATE: A related compound used in joint health supplements.
Uniqueness
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is unique due to its dual sulfation at positions 3 and 6, which enhances its biological activity and potential therapeutic benefits compared to other glucosamine derivatives .
Propriétés
Numéro CAS |
157297-01-3 |
|---|---|
Formule moléculaire |
C6H13NNaO11S2 |
Poids moléculaire |
362.276 |
Nom IUPAC |
(2-amino-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl) hydrogen sulfate;sodium |
InChI |
InChI=1S/C6H13NO11S2.Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16); |
Clé InChI |
IUTPBLKEPULHTQ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)OS(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)


![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)


